molecular formula C44H50N6O14S2 B601475 Ertapenem Dimer Amide Impurity CAS No. 1199797-42-6

Ertapenem Dimer Amide Impurity

Número de catálogo: B601475
Número CAS: 1199797-42-6
Peso molecular: 951.0 g/mol
Clave InChI: ATXZKQUYOZAYTG-BNCIILEKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ertapenem Dimer Amide Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem class antibiotic. Ertapenem is known for its broad antibacterial spectrum against Gram-positive and Gram-negative aerobes and anaerobes. The dimer impurities, including this compound, are identified and resolved using advanced chromatographic techniques .

Métodos De Preparación

The preparation of Ertapenem Dimer Amide Impurity involves complex synthetic routes. The chromatographic separation of these impurities is achieved using high-performance liquid chromatography (HPLC) with gradient elution. The mobile phase typically consists of ammonium formate buffer, water, acetonitrile, and methanol at specific pH levels. The separation is highly dependent on the pH of the mobile phase, with optimal separation achieved at pH 8 .

Análisis De Reacciones Químicas

Ertapenem Dimer Amide Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate buffer, acetonitrile, and methanol. The major products formed from these reactions are other dimer impurities and degradation products .

Aplicaciones Científicas De Investigación

Ertapenem Dimer Amide Impurity is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Ertapenem. It is crucial for developing efficient methods to separate and identify impurities in drug formulations. This impurity profile helps in ensuring the safety and efficacy of the antibiotic .

Comparación Con Compuestos Similares

Ertapenem Dimer Amide Impurity can be compared with other dimer impurities formed during the synthesis of carbapenem antibiotics. Similar compounds include Meropenem and Imipenem, which also form dimer impurities during their synthesis. The uniqueness of this compound lies in its specific formation conditions and the need for precise chromatographic techniques for its identification and separation .

Actividad Biológica

Ertapenem is a member of the carbapenem class of antibiotics, known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. However, during the synthesis of Ertapenem, several impurities can form, including the Ertapenem Dimer Amide Impurity. Understanding the biological activity of this impurity is crucial for assessing the overall safety and efficacy of Ertapenem formulations.

Overview of this compound

This compound is a byproduct that occurs during the synthesis of Ertapenem. This compound is characterized by its unique chemical structure, which can influence its biological activity. The formation of such dimers is often linked to polymerization processes that can occur under specific conditions during drug synthesis and storage .

Antibacterial Spectrum

The biological activity of this compound has been evaluated in several studies. It has been noted that while Ertapenem effectively targets a wide range of bacteria, including those producing extended-spectrum beta-lactamases (ESBLs), the dimer impurity may not retain the same level of efficacy against all pathogens. For instance, it is generally ineffective against Pseudomonas aeruginosa and Acinetobacter baumannii, similar to Ertapenem itself .

Table 1: Antibacterial Activity Comparison

PathogenErtapenem ActivityDimer Amide Impurity Activity
Enterobacteriaceae ActiveLikely active
Pseudomonas aeruginosa InactiveInactive
Acinetobacter baumannii InactiveInactive
Gram-positive bacteria ActiveLikely active

Case Studies

Several clinical studies have assessed the implications of using Ertapenem in treating infections caused by ESBL-producing organisms. One study reported outcomes for patients treated with either Ertapenem or other carbapenems, highlighting that while Ertapenem was effective, there were concerns about the potential impact of impurities like the dimer amide on treatment outcomes. Specifically, patients treated with Ertapenem had lower rates of severe sepsis compared to those receiving other carbapenems .

Research Findings

Recent research has focused on the characterization and isolation of dimeric impurities from various carbapenems. A study indicated that dimer formation is influenced by concentration and storage conditions, which can affect the stability and efficacy of the antibiotic . Furthermore, chromatographic techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and analyze these impurities effectively.

Table 2: Summary of Research Findings

Study ReferenceFindings
Ertapenem shows broad-spectrum activity but limited against certain pathogens.
Clinical outcomes suggest similar efficacy between Ertapenem and other carbapenems despite impurity presence.
Dimer formation linked to concentration and storage; HPLC used for analysis.

Propiedades

Número CAS

1199797-42-6

Fórmula molecular

C44H50N6O14S2

Peso molecular

951.0 g/mol

Nombre IUPAC

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,3R)-5-carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydropyrrole-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C44H50N6O14S2/c1-17-31-29(19(3)51)40(56)50(31)34(44(63)64)35(17)65-25-13-27(45-15-25)37(53)47-23-9-5-7-21(11-23)39(55)49-32(30(20(4)52)42(59)60)18(2)36(33(49)43(61)62)66-26-14-28(46-16-26)38(54)48-24-10-6-8-22(12-24)41(57)58/h5-12,17-20,25-32,45-46,51-52H,13-16H2,1-4H3,(H,47,53)(H,48,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1

Clave InChI

ATXZKQUYOZAYTG-BNCIILEKSA-N

SMILES isomérico

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5[C@H]([C@H](C(=C5C(=O)O)S[C@H]6C[C@H](NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O

SMILES canónico

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C(C(C(=C5C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)C(C(C)O)C(=O)O)C(=O)O)C(C)O

Apariencia

White Solid

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Ertapenem Dimer III;  (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.